molecular formula C19H27N3O6 B599851 Butabindide oxalate CAS No. 185213-03-0

Butabindide oxalate

Cat. No. B599851
M. Wt: 393.44
InChI Key: KKMJFDVOXSGHBF-SLHAJLBXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Butabindide oxalate is a potent inhibitor of cholecystokinin-inactivating peptidase/tripeptidyl peptidase 2 (CCK-inactivating peptidase/TPP-2). It selectively inhibits CCK-inactivating peptidase/TPP-2 over a panel of serine proteases and CCK receptors .


Molecular Structure Analysis

The molecular formula of Butabindide oxalate is C17H25N3O2.C2H2O4 . The structure includes a carboxamide group attached to an indole ring and a butyl group .


Physical And Chemical Properties Analysis

Butabindide oxalate is a white solid with a molecular weight of 393.44. It is soluble in DMSO .

Scientific Research Applications

  • Oxalate Production by Fungi : Oxalate plays a significant role in fungal-mediated metal and mineral transformations, impacting processes like nutrient cycling, rock and mineral transformations, bioweathering, and mycogenic biomineral formation. These transformations have potential applications in environmental biotechnology, such as metal and radionuclide leaching, biorecovery, detoxification, and bioremediation. They are also relevant to biodeterioration of natural and synthetic materials, biocorrosion, and effects on radionuclide speciation and mobility (Gadd et al., 2014).

  • Intercomparison of Oxalic Acid Measurements in Aerosols : Oxalate, the anion of oxalic acid, is abundant in atmospheric aerosols. Studies comparing the measurement techniques of oxalic acid in aerosols, such as gas chromatography and ion chromatography, provide insights into the environmental monitoring and analysis of oxalates (Kawamura et al., 2010).

  • Hydrogen Bonded Structures in Organic Amine Oxalates : Research on the synthesis and characterization of various amine oxalates, including their hydrogen-bonded networks and thermal stability, contributes to the understanding of chemical properties and potential applications of oxalates in different scientific fields (Vaidhyanathan et al., 2002).

  • Enzymes of Oxalate Metabolism : Oxalate-degrading enzymes have potential applications in medical diagnostics and treatments for hyperoxaluria and other oxalate-related diseases. They could also be useful in producing transgenic plants for human consumption and in environmental bioremediation (Svedružić et al., 2005).

  • Effects of Oxalate on Arsenic Release and Accumulation : Studies examining the effects of oxalate on the release of arsenic from contaminated soils and its accumulation in plants, such as wheat, provide valuable insights into the environmental and agricultural impact of oxalates (Tao et al., 2006).

  • Tripeptidyl Peptidase II Inhibitory Activity : Research on compounds like Butabindide, which inhibits the enzyme tripeptidyl peptidase II, highlights the potential pharmaceutical applications of specific oxalate compounds (Breslin et al., 2002).

Safety And Hazards

The safety data sheet for Butabindide oxalate indicates that it has acute oral toxicity . Therefore, it should be handled with care, and appropriate safety measures should be taken.

Future Directions

While specific future directions for Butabindide oxalate are not mentioned in the sources, research into oxalate metabolism and its impact on health conditions like kidney stones and cardiometabolic toxicity is ongoing . This could potentially influence the use and study of compounds like Butabindide oxalate in the future.

properties

IUPAC Name

(2S)-1-[(2S)-2-aminobutanoyl]-N-butyl-2,3-dihydroindole-2-carboxamide;oxalic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25N3O2.C2H2O4/c1-3-5-10-19-16(21)15-11-12-8-6-7-9-14(12)20(15)17(22)13(18)4-2;3-1(4)2(5)6/h6-9,13,15H,3-5,10-11,18H2,1-2H3,(H,19,21);(H,3,4)(H,5,6)/t13-,15-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKMJFDVOXSGHBF-SLHAJLBXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC(=O)C1CC2=CC=CC=C2N1C(=O)C(CC)N.C(=O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCNC(=O)[C@@H]1CC2=CC=CC=C2N1C(=O)[C@H](CC)N.C(=O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27N3O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10719333
Record name Oxalic acid--(2S)-1-[(2S)-2-aminobutanoyl]-N-butyl-2,3-dihydro-1H-indole-2-carboxamide (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10719333
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

393.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Butabindide oxalate

CAS RN

185213-03-0
Record name Oxalic acid--(2S)-1-[(2S)-2-aminobutanoyl]-N-butyl-2,3-dihydro-1H-indole-2-carboxamide (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10719333
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Citations

For This Compound
23
Citations
NC Robson, T McAlpine, AJ Knights… - Blood, The Journal …, 2010 - ashpublications.org
… (C) MoDCs were first washed 3 times to remove serum before being treated with butabindide oxalate for 45 minutes before … P < .01 vs no addition of lactacystin or butabindide oxalate. …
Number of citations: 41 ashpublications.org
M Schnurr, M Orban, NC Robson, A Shin… - The Journal of …, 2009 - journals.aai.org
… To investigate whether TPPII plays a role in cross-presentation of NY-ESO-1 formulations, we treated DCs with two different TPPII inhibitors, AAF-CMK and butabindide oxalate. Both …
Number of citations: 120 journals.aai.org
E Reits, J Neijssen, C Herberts, W Benckhuijsen… - Immunity, 2004 - cell.com
… Interferon-gamma 100 M butabindide-oxalate (Tocris, … MG132 or 100 M butabindide-oxalate for 2 hr before analysis … Slicer (Tocris) for information about butabindide-oxalate; M. …
Number of citations: 351 www.cell.com
RB Baleeiro, R Rietscher, A Diedrich… - …, 2015 - Taylor & Francis
… at 10 μM and 100 μM, for cathepsin S; (C) Z-FA-FMK at 10 μM and 100 μM for cathepsins B, H, L, and S; (D) lactacystin at 10 μM and 40 μM for proteasome; (E) butabindide oxalate at …
Number of citations: 14 www.tandfonline.com
CR Ganellin, PB Bishop, RB Bambal… - Journal of medicinal …, 2005 - ACS Publications
The cholecystokinin-8 (CCK-8)-inactivating peptidase is a serine peptidase that has been shown to be a membrane-bound isoform of tripeptidyl peptidase II (EC 3.4.14.10). It cleaves …
Number of citations: 13 pubs.acs.org
CC Oliveira, M Sluijter, B Querido… - Alternative … - scholarlypublications …
| ABSTRACT Tumors frequently display defects in the antigen processing pathway affecting molecules such as the peptide transporter TAP. TAP-deficiency results in decreased peptide/…
D Lirussi, T Ebensen, K Schulze, S Trittel, V Duran… - …, 2017 - thelancet.com
… obtained from Calbiochem (Darmstadt, Germany), bovine serum albumin was from Roth (Karlsruhe, Germany), saponin from Serva (Heidelberg, Germany) and butabindide oxalate was …
Number of citations: 25 www.thelancet.com
AJ Book, P Yang, M Scalf, LM Smith… - Plant …, 2005 - academic.oup.com
The breakdown of most nuclear and cytoplasmic proteins involves their partial cleavage by the 26S proteasome followed by further disassembly to free amino acids by the combined …
Number of citations: 64 academic.oup.com
V Narayan, M McMahon, JJ O'Brien… - … Extraordinary Biology of …, 2021 - Springer
… Assays were run in the absence and presence of the TPP2-specific inhibitor butabindide oxalate (500 uM). The difference between the total activity (without butabindide) and activity in …
Number of citations: 4 link.springer.com
A Bhattacharjee, DA Bachovchin - Israel Journal of Chemistry, 2023 - Wiley Online Library
Small molecule inhibitors of the intracellular serine peptidases DPP8 and DPP9 (DPP8/9) activate the NLRP1 and CARD8 inflammasomes, but the key DPP8/9 substrates have not yet …
Number of citations: 0 onlinelibrary.wiley.com

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